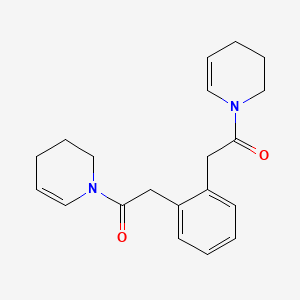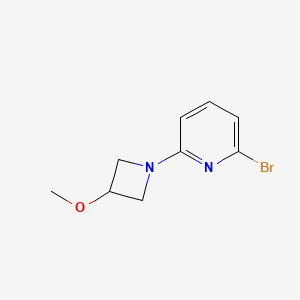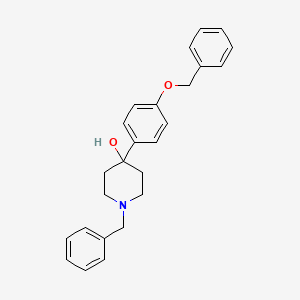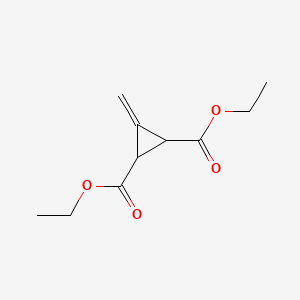
Diethyl 3-methylidenecyclopropane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester is an organic compound with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.2158 g/mol . This compound is characterized by a cyclopropane ring substituted with a methylene group and two ester groups. It is also known by its IUPAC name, diethyl 3-methylenecyclopropane-1,2-dicarboxylate .
Métodos De Preparación
The synthesis of 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester typically involves the reaction of diethyl malonate with methylene iodide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a cyclopropane ring via intramolecular cyclization . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.
Análisis De Reacciones Químicas
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methylene group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a reactive intermediate in biochemical pathways, leading to the formation of various products. The ester groups can also participate in hydrolysis reactions, releasing diethyl alcohol and the corresponding carboxylic acids .
Comparación Con Compuestos Similares
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester can be compared with other cyclopropane derivatives such as:
Cyclopropane-1,1-dicarboxylic acid diethyl ester: Lacks the methylene group, leading to different reactivity.
Cyclopropane-1,2-dicarboxylic acid diethyl ester: Similar structure but without the methylene substitution.
Methylene cyclopropane: Contains only the methylene and cyclopropane groups without ester functionalities. The uniqueness of 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester lies in its combination of a cyclopropane ring with both methylene and ester groups, providing a versatile platform for various chemical transformations.
Propiedades
Número CAS |
7417-57-4 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
diethyl 3-methylidenecyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O4/c1-4-13-9(11)7-6(3)8(7)10(12)14-5-2/h7-8H,3-5H2,1-2H3 |
Clave InChI |
VOHSAQPFAZSIES-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(C1=C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)
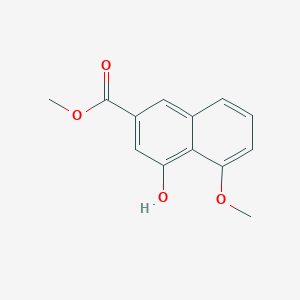
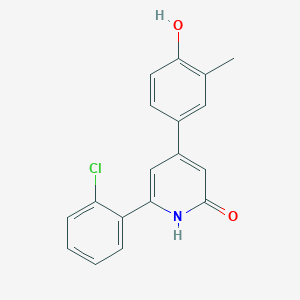
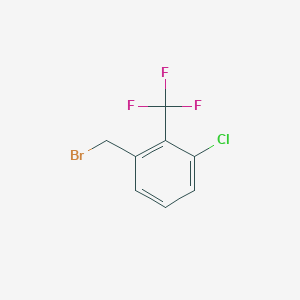

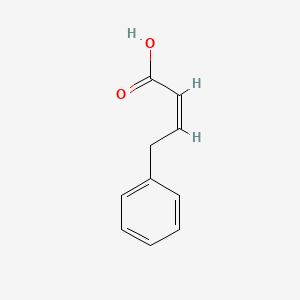
![2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13937584.png)
![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
![5-Benzyl 2-(tert-butyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13937589.png)

